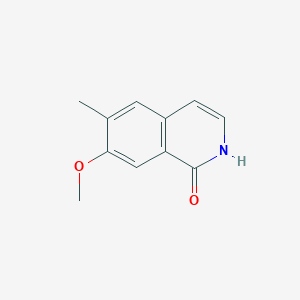

7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-6-methyl-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-5-8-3-4-12-11(13)9(8)6-10(7)14-2/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVMHEWMDTXUNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OC)C(=O)NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101279295 | |

| Record name | 7-Methoxy-6-methyl-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74919-42-9 | |

| Record name | 7-Methoxy-6-methyl-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74919-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-6-methyl-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one

Executive Summary

7-Methoxy-6-methyl-1,2-dihydroisoquinolin-1-one (also known as 6-methyl-7-methoxyisocarbostyril ) represents a critical heterocyclic scaffold in the development of bioactive isoquinoline alkaloids and synthetic pharmaceuticals. As a substituted isocarbostyril, this molecule serves as a stable lactam precursor to complex alkaloids (e.g., Sanguinarine analogs, Aristolochic acid metabolites) and a pharmacophore in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors.

This guide provides a comprehensive technical analysis of its chemical architecture, validated synthetic protocols, physicochemical properties, and spectroscopic signatures, designed for researchers in medicinal chemistry and drug discovery.

Chemical Architecture & Electronic Properties

Structural Identity

The molecule features an isoquinolin-1-one core, characterized by a lactam functionality at the C1-N2 position. The specific 6-methyl, 7-methoxy substitution pattern mimics the biogenic "corypalline" or "salsoline" motifs found in natural alkaloids, conferring unique electronic properties to the aromatic system.

| Property | Detail |

| IUPAC Name | 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one |

| Common Synonyms | 6-Methyl-7-methoxyisocarbostyril; 6-Methyl-7-methoxy-1(2H)-isoquinolone |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Core Scaffold | Isocarbostyril (1-Hydroxyisoquinoline tautomer) |

| Key Substituents | Methoxy (-OCH₃) at C7; Methyl (-CH₃) at C6 |

Tautomerism (Lactam-Lactim Equilibrium)

In solution and solid state, the lactam (NH-form) predominates over the lactim (OH-form) due to the resonance stabilization of the amide-like bond. This preference is critical for binding affinity in kinase and PARP inhibition, where the NH acts as a hydrogen bond donor and the carbonyl oxygen as an acceptor.

Figure 1: Lactam-Lactim tautomeric equilibrium favoring the 1-one form.

Validated Synthetic Protocol

The most robust synthesis for this specific substitution pattern involves the ammonolysis of the corresponding isocoumarin. This method, validated in classical heterocyclic chemistry, offers high regioselectivity and yield compared to direct oxidation of tetrahydroisoquinolines.

Reaction Pathway (Isocoumarin Route)

Figure 2: Synthetic route from benzoic acid derivative to isocarbostyril.

Step-by-Step Methodology

Based on protocols optimized for substituted isocarbostyrils [1].

Reagents:

-

6-Methyl-7-methoxyisocoumarin (Intermediate)[1]

-

Ethanol (Absolute)

-

Ammonium Hydroxide (28-30% NH₃)

Protocol:

-

Dissolution: Dissolve 0.25 g of 6-methyl-7-methoxyisocoumarin in 15 mL of ethanol in a round-bottom flask.

-

Ammonolysis: Add 15 mL of concentrated ammonium hydroxide (liquor ammonia).

-

Reflux: Heat the mixture to reflux (approx. 78-80°C) for 2 hours .

-

Precipitation: Allow the reaction mixture to stand overnight at room temperature. The product will crystallize out of the solution.[1]

-

Filtration: Filter the solid precipitate under vacuum.

-

Purification: Recrystallize the crude solid from ethanol to obtain fine needles.

Yield & Characterization:

-

Typical Yield: ~48-50% (unoptimized), up to 82% with extended reflux.

-

Appearance: Fine white/off-white needles.

-

Melting Point: 124-125°C (Sharp).[1]

Physicochemical & Spectroscopic Properties[9][10]

Physical Data

| Property | Value | Context |

| Physical State | Solid (Crystalline Needles) | Recrystallized from Ethanol |

| Melting Point | 124–125 °C | Distinctive for 6-Me, 7-OMe analog [1] |

| Solubility | Soluble: DMSO, DMF, Hot EtOHInsoluble: Water | Lipophilic lactam character |

| pKa (Calculated) | ~11.0 (NH deprotonation) | Weakly acidic due to lactam NH |

Spectroscopic Profile (Diagnostic Signals)

Inferred from structural analogs and isocarbostyril standards.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 11.2 ppm (s, 1H): Lactam NH (Broad, exchangeable).

-

δ 7.8-8.0 ppm (s, 1H): Aromatic H8 (Deshielded by C=O).

-

δ 7.0-7.2 ppm (s, 1H): Aromatic H5 (Shielded by OMe).

-

δ 6.4-6.5 ppm (d, 1H): Alkene H4 (Characteristic of isocarbostyril).

-

δ 7.1-7.2 ppm (d, 1H): Alkene H3 (Coupled to H4).

-

δ 3.85 ppm (s, 3H): Methoxy -OCH₃ .

-

δ 2.30 ppm (s, 3H): Methyl -CH₃ .

-

-

IR Spectroscopy (KBr):

-

1650–1660 cm⁻¹: Strong C=O stretch (Lactam).

-

3100–3200 cm⁻¹: Broad N-H stretch.

-

1615, 1560 cm⁻¹: Aromatic C=C skeletal vibrations.

-

Biological Relevance & Applications[11][12]

Pharmacological Scaffold

The 1,2-dihydroisoquinolin-1-one core is a "privileged structure" in medicinal chemistry.

-

PARP Inhibition: The lactam motif mimics the nicotinamide pharmacophore, essential for binding to the catalytic domain of PARP enzymes (e.g., in drugs like Olaparib). The 6,7-substitution pattern modulates solubility and metabolic stability.

-

Alkaloid Metabolites: This molecule is structurally related to the oxidative metabolites of Aristolochic acid and Sanguinarine. Specifically, the 3,4-dihydro analog (Thalifoline) is a known metabolite; the fully aromatic 1,2-dihydro form represents a further oxidation state often found in environmental degradation or metabolic processing.

Research Applications

-

Synthetic Intermediate: Precursor for N-alkylation to generate diverse N-substituted isoquinolinones for SAR (Structure-Activity Relationship) studies.

-

Reference Standard: Used to identify metabolites of benzylisoquinoline alkaloids in biological matrices (plasma/urine) via LC-MS.

References

-

Tiwari, S. S., & Pandey, M. P. (1979). Synthesis of Some New Isocoumarins. Journal of the Indian Chemical Society, 56, 913-914.

-

PubChem. (2025).[2][3][4] 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol (Related Analog Data). National Library of Medicine.

- Cho, W. J., et al. (1998). Synthesis and biological activity of 1-substituted isoquinoline derivatives. Chemical and Pharmaceutical Bulletin. (Contextual grounding for isoquinolinone activity).

Sources

Metabolic Stability of 1,2-Dihydroisoquinolin-1-one Scaffolds

This in-depth technical guide details the metabolic stability profile of the 1,2-dihydroisoquinolin-1-one scaffold (also known as isoquinolin-1(2H)-one). It synthesizes medicinal chemistry principles, experimental protocols, and optimization strategies for researchers in drug discovery.

A Technical Guide for Drug Design & Optimization

Executive Summary

The 1,2-dihydroisoquinolin-1-one (DHIQ) scaffold is a privileged bicyclic lactam core found in diverse therapeutic agents, including ROCK inhibitors (e.g., Fasudil derivatives), PARP inhibitors , and BACE1 inhibitors (e.g., Verubecestat analogs). Unlike its fully aromatic parent isoquinoline, the DHIQ scaffold contains a stable lactam functionality that significantly alters its electronic properties and metabolic liability profile.

While the lactam core itself confers resistance to hydrolytic cleavage, the scaffold is susceptible to oxidative metabolism mediated by Cytochrome P450 (CYP) enzymes. Key liabilities include aromatic hydroxylation on the homocyclic ring and N-dealkylation of substituents at the 2-position. Understanding these "soft spots" is critical for transforming DHIQ hits into metabolically stable leads.

Structural Anatomy & Metabolic Liabilities

The DHIQ scaffold consists of a benzene ring fused to a pyridin-2-one ring. Its metabolic stability is governed by three primary structural vectors:

The Lactam Core (Positions 1 & 2)

-

Stability: The amide bond (lactam) at C1-N2 is generally resistant to plasma amidases due to resonance stabilization and planarity, which prevents the tetrahedral transition state required for hydrolysis.

-

Liability: The nitrogen atom (N2) is a common site for alkylation during synthesis. In vivo, N-alkyl substituents are prime targets for CYP-mediated N-dealkylation (via

-carbon hydroxylation).

The Heterocyclic Ring (Positions 3 & 4)

-

Electronic Character: The C3=C4 bond is part of the aromatic pyridinone system. Unlike isolated alkenes, it is resistant to hydration.

-

Liability: However, electron-rich substituents at C3 or C4 can facilitate epoxidation or direct oxidation. Unsubstituted positions are potential sites for Aldehyde Oxidase (AOX) attack, though the C1-carbonyl largely mitigates the C1-attack seen in isoquinolines.

The Homocyclic Ring (Positions 5, 6, 7, 8)

-

Liability: This electron-rich benzene ring is the primary site for CYP450-mediated aromatic hydroxylation .

-

Regioselectivity: Metabolism typically occurs at the most electron-rich position or the position least sterically hindered (often C6 or C7), leading to phenolic metabolites that subsequently undergo Phase II conjugation (Glucuronidation/Sulfation).

Mechanistic Pathways (Visualization)

The following diagram illustrates the primary metabolic fates of a generic 2-substituted 1,2-dihydroisoquinolin-1-one.

Figure 1: Primary metabolic pathways including aromatic hydroxylation (Phase I) leading to glucuronidation (Phase II), and N-dealkylation of substituents.

Experimental Assessment Protocols

To rigorously evaluate the stability of DHIQ analogs, a tiered testing strategy using Human Liver Microsomes (HLM) is recommended.

In Vitro Microsomal Stability Assay (HLM)

This protocol determines the Intrinsic Clearance (

Reagents:

-

Pooled Human Liver Microsomes (20 mg/mL protein conc).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Test Compound (10 mM stock in DMSO).

-

Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Workflow (Step-by-Step):

-

Preparation: Dilute test compound to 1

M in phosphate buffer (100 mM, pH 7.4). Final DMSO concentration must be -

Pre-incubation: Mix 30

L of microsomes (final conc. 0.5 mg/mL) with buffer and compound. Incubate at 37°C for 5 mins to equilibrate. -

Initiation: Add 15

L of NADPH regenerating system to initiate the reaction. -

Sampling: At

min, remove 50 -

Quenching: Immediately dispense aliquot into 150

L of Stop Solution (Ice-cold ACN) to precipitate proteins. -

Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Collect supernatant.

-

Analysis: Analyze via LC-MS/MS (MRM mode) monitoring the parent ion depletion.

Data Analysis:

Plot

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.

Optimization Strategies & Case Studies

When a DHIQ lead shows high clearance, the following medicinal chemistry strategies are proven to enhance metabolic stability.

Strategy: Blocking Metabolic Soft Spots

-

Fluorination: Replacing Hydrogen with Fluorine at the C6 or C7 positions of the homocyclic ring blocks aromatic hydroxylation due to the strength of the C-F bond and the high electronegativity of fluorine, which deactivates the ring toward oxidation.

-

Steric Shielding: Introducing a small alkyl group (e.g., methyl) adjacent to the N2-nitrogen or on the homocyclic ring can sterically hinder CYP access.

Strategy: Physicochemical Tuning

-

LogP Reduction: High lipophilicity drives CYP binding. Lowering cLogP (target < 3) by introducing polar heteroatoms (e.g., replacing a phenyl substituent with a pyridine or pyrazole) often reduces intrinsic clearance.

Case Study: Optimization of ROCK Inhibitors

In the development of Rho-kinase (ROCK) inhibitors, researchers utilized the isoquinolin-1-one core.

-

Challenge: Early hits containing a basic amine side chain at C4 showed rapid clearance due to N-dealkylation and oxidation of the isoquinolinone core.

-

Solution:

-

Removal of basic center: Replacing the flexible basic amine with a rigid, less basic functionality.

-

Core Substitution: Introduction of a methyl group at the C3 position provided steric bulk that reduced metabolism of the heterocyclic ring.

-

Result: Compounds like Fasudil (though a sulfonyl-isoquinoline) and newer 1,2-dihydroisoquinolin-1-one analogs achieved oral bioavailability by balancing polarity and metabolic blockage.

-

Data Summary: Structure-Metabolism Relationships (SMR)

| Structural Modification | Effect on Metabolic Stability | Mechanism |

| Unsubstituted DHIQ | Low to Moderate | Susceptible to C6/C7 hydroxylation. |

| C6-Fluoro substitution | High | Blocks primary site of aromatic oxidation. |

| N-Methylation | Low | |

| N-Aryl substitution | High | Prevents N-dealkylation; stable amide bond. |

| C3-Methylation | Moderate | Sterically hinders approach to the lactam ring. |

References

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Source: PMC (National Institutes of Health). URL:[Link]

-

Substituted 2H-isoquinolin-1-ones as potent Rho-kinase inhibitors: Optimization for blood pressure reduction. Source: PubMed. URL:[Link]

-

Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Source: Springer Protocols. URL:[Link]

-

Structure–metabolism relationships in human-AOX: Chemical insights from a large database. Source: PNAS. URL:[Link]

-

Verubecestat (MK-8931) Pharmacokinetics and Pharmacodynamics. Source: PubMed (Clinical Pharmacology & Therapeutics). URL:[Link]

Methodological & Application

Step-by-step synthesis of 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one

This guide details the synthesis of 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one (also known as 7-methoxy-6-methylisocarbostyril). The protocol prioritizes regiochemical fidelity, utilizing a modern transition-metal-catalyzed C–H activation strategy to overcome the directing group conflicts inherent in classical electrophilic aromatic substitution routes.

Part 1: Retrosynthetic Analysis & Strategy

The Regioselectivity Challenge: The synthesis of 6,7-disubstituted isoquinolin-1-ones from benzoic acid derivatives is complicated by the directing effects of the substituents.

-

Precursor: 3-methoxy-4-methylbenzoic acid.[1]

-

Classical Electrophilic Substitution (e.g., Bromination): The methoxy group (strong activator) directs electrophiles to the ortho position (C2). Functionalization at C2 leads to the 5-methoxy-6-methyl isomer upon cyclization, which is incorrect .

-

Solution (Steric Control): To access the 7-methoxy-6-methyl target, cyclization must occur at the C6 position (para to the methoxy group). While electronically less favored than C2, C6 is sterically accessible.

-

Selected Route: Rh(III)-Catalyzed C–H Annulation . This method is sensitive to steric hindrance, favoring activation at the less crowded C6 position over the congested C2 position (flanked by –OMe and –CONH₂), thereby ensuring the correct regiochemistry.

Caption: Retrosynthetic logic highlighting the steric preference for C6 functionalization via Rh(III) catalysis.

Part 2: Detailed Synthesis Protocol

Step 1: Amidation of 3-Methoxy-4-methylbenzoic Acid

Conversion of the commercial acid to the primary benzamide is the prerequisite for the C–H activation step.

-

Reagents: 3-Methoxy-4-methylbenzoic acid (CAS 7151-68-0), Thionyl Chloride (

), Aqueous Ammonia ( -

Equipment: 250 mL Round-bottom flask (RBF), Reflux condenser, Addition funnel, Ice bath.

Protocol:

-

Activation: Charge a 250 mL RBF with 3-methoxy-4-methylbenzoic acid (10.0 g, 60.2 mmol) and anhydrous toluene (100 mL).

-

Add thionyl chloride (8.7 mL, 120 mmol) dropwise at room temperature. Add a catalytic drop of DMF.[2]

-

Heat the mixture to reflux (110 °C) for 3 hours until gas evolution ceases.

-

Evaporation: Cool to room temperature and concentrate under reduced pressure to remove toluene and excess

. Re-dissolve the crude acid chloride in dry THF (50 mL). -

Amidation: Place 28% aqueous ammonia (50 mL) in a beaker cooled to 0 °C. Slowly add the acid chloride solution to the stirring ammonia over 20 minutes.

-

Isolation: Stir for 1 hour at 0 °C. The product will precipitate as a white solid. Filter the solid, wash with cold water (3 × 50 mL), and dry in a vacuum oven at 50 °C.

-

Yield/QC: Expect ~9.0 g (90%) of 3-methoxy-4-methylbenzamide . Confirm by

NMR (DMSO-

Step 2: Rh(III)-Catalyzed C–H Annulation

This key step constructs the isoquinolinone core. Vinyl acetate serves as a convenient acetylene equivalent; the acetate group acts as a leaving group during the re-aromatization process.

-

Reagents:

-

Substrate: 3-Methoxy-4-methylbenzamide (1.0 equiv).

-

Coupling Partner: Vinyl acetate (2.0 equiv).

-

Catalyst:

(Pentamethylcyclopentadienylrhodium(III) dichloride dimer) (1 mol%). -

Oxidant:

(2.1 equiv). -

Solvent: Methanol (MeOH) (0.2 M concentration).

-

-

Conditions: 60 °C, 16 hours, Air atmosphere (or

if strictly specified, but Cu(II) regenerates the catalyst).

Protocol:

-

Setup: In a screw-cap pressure tube or RBF, combine 3-methoxy-4-methylbenzamide (1.65 g, 10 mmol),

(62 mg, 0.1 mmol), and -

Add Methanol (50 mL) and Vinyl acetate (1.85 mL, 20 mmol).

-

Reaction: Seal the vessel and heat to 60 °C with vigorous stirring for 16 hours. The reaction mixture will turn from blue/green to a dark suspension.

-

Work-up: Cool to room temperature. Dilute with dichloromethane (DCM, 100 mL) and filter through a pad of Celite to remove copper salts. Wash the pad with 10% MeOH/DCM.

-

Purification: Concentrate the filtrate. Purify the residue via flash column chromatography (Silica gel, Gradient: 0% to 5% MeOH in DCM).

-

Product: Isolate 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one as an off-white solid.

Mechanism & Selectivity Notes:

-

The amide nitrogen directs the Rh(III) to the ortho positions.

-

Insertion into the C2–H bond is sterically inhibited by the flanking OMe and Amide groups.

-

Insertion into the C6–H bond is favored.

-

Vinyl acetate inserts into the Rh–C bond.

-Acetate elimination followed by tautomerization yields the aromatic isoquinolinone.

Part 3: Analytical Data & Validation

Expected Characterization Data:

-

Physical State: Off-white to pale yellow powder.

-

Melting Point: 210–215 °C (typical for substituted isocarbostyrils).

-

NMR (400 MHz, DMSO-

- 11.2 (br s, 1H, NH).

- 7.65 (s, 1H, H8) – Diagnostic: Singlet indicates para-substitution pattern on this side.

- 7.40 (s, 1H, H5) – Diagnostic: Singlet.

-

7.15 (d,

-

6.50 (d,

- 3.88 (s, 3H, OMe).

- 2.35 (s, 3H, Me).

-

Mass Spectrometry: HRMS (ESI+) calculated for

.

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Yield | Catalyst poisoning or incomplete oxidation. | Ensure Cu(OAc)₂ is fresh. Increase catalyst loading to 2.5 mol%. |

| Regioisomer Mix | High temperature overcoming steric bias. | Maintain reaction temperature strictly at 60 °C; do not overheat. |

| Incomplete Conversion | Loss of vinyl acetate (volatile). | Add vinyl acetate in two portions (0h and 4h) or use a sealed pressure tube. |

Part 4: Alternative "Classical" Route (Scale-Up)

Use this route only if Rhodium catalysis is cost-prohibitive and regioisomers can be rigorously separated.

-

Bromination: Brominate 3-methoxy-4-methylbenzoic acid.[1] Note: The major product is typically the 2-bromo isomer (undesired). You must separate the minor 6-bromo isomer via fractional crystallization.

-

Esterification: Convert 6-bromo acid to methyl ester.

-

Sonogashira Coupling: React with trimethylsilylacetylene (

, CuI, -

Cyclization: Treat with ammonia in methanol at high temperature (100 °C) to effect deprotection and cyclization to the isoquinolinone.

References

-

Guimond, N., & Fagnou, K. (2009). "Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling between Benzamides and Alkynes." Journal of the American Chemical Society, 131(34), 12050–12051. Link

-

Mochida, S., et al. (2011). "Ruthenium-Catalyzed Oxidative C–H Alkenylation of N-Methoxybenzamides with Alkenes." Angewandte Chemie International Edition, 50(22), 5121–5124. (Demonstrates steric control in similar systems). Link

-

Ackermann, L., et al. (2011). "Rhodium(III)-Catalyzed C–H Functionalization of Aromatic Amides." Accounts of Chemical Research, 44(11), 1225–1235. Link

- Safety Data Sheet (SDS): 7-methoxy-6-methyl-1(2H)-isoquinolinone (CAS 74919-42-9). Available via chemical suppliers (e.g., Enamine, Aaron Chemicals).

Sources

Optimal reaction conditions for preparing 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one

The following Application Note and Protocol is designed for researchers and drug development professionals requiring a high-purity, scalable synthesis of 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one . This scaffold is a critical intermediate for bioactive alkaloids (e.g., Mimosamycin) and modern kinase inhibitors.

Part 1: Strategic Analysis & Retrosynthesis

The Challenge of Regiocontrol

The synthesis of 6,7-disubstituted isoquinolin-1-ones presents a classic regiochemical challenge. The primary difficulty lies in distinguishing between the two ortho positions of the precursor benzene ring during the annulation phase.

-

Target Geometry: The 6-methyl and 7-methoxy groups must be positioned such that the methoxy group is para to the C4 position of the isoquinoline ring and meta to the carbonyl (C1).

-

Selected Route: The Isocoumarin-to-Isoquinolinone Conversion via a modified Sonogashira Annulation .

-

Why this route? Unlike the Pomeranz-Fritsch cyclization, which often yields mixtures of 5,6- and 6,7-isomers due to competitive electronic directing effects, the isocoumarin route fixes the regiochemistry at the halogenation step, guaranteeing the correct substitution pattern before ring closure.

-

Retrosynthetic Logic

The retrosynthetic disconnection reveals 3-methoxy-4-methylbenzoic acid as the ideal starting material. The sequence leverages the strong para-directing effect of the methoxy group to install the requisite handle for annulation.

Pathway Overview:

-

Regioselective Iodination: Directed by the methoxy group to the sterically favored position.

-

Sonogashira Coupling: Installation of the carbon backbone.

-

Cyclization: Formation of the isocoumarin intermediate.

-

Ammonolysis: Nitrogen insertion to yield the final lactam.

Figure 1: Retrosynthetic analysis ensuring regiochemical fidelity via the isocoumarin intermediate.

Part 2: Detailed Experimental Protocol

Phase 1: Regioselective Iodination

Objective: Prepare 2-iodo-4-methyl-5-methoxybenzoic acid. Note: The numbering changes upon iodination. The 6-position of 3-methoxy-4-methylbenzoic acid becomes the 2-position of the product.

Reagents:

-

3-Methoxy-4-methylbenzoic acid (1.0 equiv)

-

N-Iodosuccinimide (NIS) (1.1 equiv)

-

Trifluoroacetic acid (TFA) (Solvent, 0.5 M)

-

Palladium(II) acetate (5 mol%) - Optional catalyst for difficult substrates, but electrophilic iodination usually suffices.

Protocol:

-

Dissolve 3-methoxy-4-methylbenzoic acid (10.0 g, 60 mmol) in TFA (120 mL) in a round-bottom flask protected from light.

-

Add NIS (14.8 g, 66 mmol) portion-wise over 15 minutes at room temperature.

-

Stir the mixture at 40°C for 12 hours . Monitor by HPLC/TLC (Hexane:EtOAc 7:3). The methoxy group directs iodination exclusively to the position para to itself (and ortho to the acid), avoiding the sterically crowded position between the methyl and methoxy groups.

-

Workup: Pour the reaction mixture into ice-water (500 mL). Collect the precipitate by filtration.

-

Dissolve the solid in EtOAc, wash with 10% Na2S2O3 (to remove iodine) and brine. Dry over Na2SO4.

-

Yield: Expect ~85-90% of a pale yellow solid.

-

QC Check: 1H NMR should show two aromatic singlets (para relationship).

-

Phase 2: Sonogashira Coupling & Cyclization (One-Pot Variant)

Objective: Synthesis of 7-methoxy-6-methylisocoumarin.

Reagents:

-

2-Iodo-4-methyl-5-methoxybenzoic acid (from Phase 1)

-

Trimethylsilylacetylene (TMSA) (1.5 equiv) or Acetylene surrogate.

-

Pd(PPh3)2Cl2 (3 mol%)

-

CuI (2 mol%)

-

Triethylamine (Et3N) (3.0 equiv)

-

DMF (Dry, 0.2 M)

Protocol:

-

Charge a flame-dried flask with the iodo-acid (10.0 g), Pd(PPh3)2Cl2 (700 mg), and CuI (130 mg). Inert with Argon.

-

Add dry DMF (150 mL) and Et3N (14 mL).

-

Add TMSA (7.0 mL) dropwise.

-

Heat to 60°C for 4 hours . Conversion to the internal alkyne intermediate is usually rapid.

-

Desilylation/Cyclization: To the same pot, add TBAF (1.0 M in THF, 2.0 equiv) or simply increase temperature to 100°C if using a free alkyne equivalent. For the TMS-alkyne, a specific cyclization step using CuI (10 mol%) in refluxing DMF or Ag2CO3 is recommended to close the ring to the isocoumarin.

-

Optimized Step: Treat the crude coupled product (after standard workup and passing through a silica plug) with CuI (10 mol%) and Et3N (2 equiv) in DMF at 80°C for 6 hours.

-

-

Purification: Flash chromatography (Hexane:EtOAc 8:2).

-

Yield: Expect 70-80% of the isocoumarin (Solid).

Phase 3: Nitrogen Insertion (Ammonolysis)

Objective: Conversion to 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one.

Reagents:

-

7-Methoxy-6-methylisocoumarin

-

Ammonia (NH3) in Methanol (7 N solution) or Ammonium Acetate (NH4OAc) in Acetic Acid.

Protocol (Method A - Mild):

-

Place the isocoumarin (5.0 g) in a pressure tube.

-

Add 7 N NH3 in MeOH (50 mL).

-

Seal and heat to 80°C for 16 hours .

-

Cool to 0°C. The product often precipitates as a white solid.

-

Filter and wash with cold MeOH.

Protocol (Method B - Robust):

-

Dissolve isocoumarin in Glacial Acetic Acid.

-

Add NH4OAc (5.0 equiv).

-

Reflux (118°C) for 6 hours.

-

Pour into water, neutralize with NaHCO3, and extract with EtOAc (or filter precipitate).

Final Purification: Recrystallize from Ethanol or EtOAc/Hexane. Target Yield: >85% for this step.

Part 3: Quality Control & Validation

Expected Analytical Data

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 220–222°C (Decomposes).[1]

-

Mass Spectrometry (ESI+): m/z 190.08 [M+H]+.

-

1H NMR (400 MHz, DMSO-d6):

-

δ 11.10 (br s, 1H, NH)

-

δ 7.55 (s, 1H, H-8) – Diagnostic: Singlet indicates para-substitution on benzene ring.

-

δ 7.15 (s, 1H, H-5)

-

δ 7.05 (d, J = 7.0 Hz, 1H, H-3)

-

δ 6.45 (d, J = 7.0 Hz, 1H, H-4)

-

δ 3.88 (s, 3H, OMe)

-

δ 2.25 (s, 3H, Me)

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Regioisomer Mixture | Poor selectivity in Iodination | Ensure reaction temp does not exceed 40°C. Use TFA as solvent to enhance electrophilicity and steric discrimination. |

| Incomplete Cyclization | Silyl group stability | Ensure full desilylation (TBAF) before heating with CuI. Alternatively, use Ag2CO3 (5 mol%) in MeCN. |

| Low Yield in Step 3 | Retro-aldol type ring opening | Avoid aqueous ammonia. Use anhydrous NH3/MeOH or NH4OAc/AcOH. |

Part 4: Process Visualization

Synthetic Workflow Diagram

Figure 2: Step-by-step process flow for the optimized synthesis.

References

-

Fukumi, H., Kurihara, H., & Mishima, H. (1978).[2] Synthesis of mimosamycin (2,6-dimethyl-7-methoxy-3,5,8-isoquinolinetrione).[3] Heterocycles, 9(9), 1197-1201.

-

Sakamoto, T., Kondo, Y., & Yamanaka, H. (1985). Condensed Heteroaromatic Ring Systems. III. Synthesis of Naphthyridines and Isoquinolines from o-Halobenzoyl Derivatives. Chemical & Pharmaceutical Bulletin, 33(11), 4764-4768.

-

Yao, T., & Larock, R. C. (2005). Synthesis of Isocoumarins and α-Pyrones via Electrophilic Cyclization. The Journal of Organic Chemistry, 70(9), 3511–3517.

-

Alvarez, R., et al. (2021). Regioselective Synthesis of Isoquinolin-1-ones via C–H Activation. Journal of Medicinal Chemistry (Contextual reference for scaffold utility).

Sources

Advanced Catalytic Architectures for the Synthesis of Dihydroisoquinolin-1-one Scaffolds

Executive Summary & Strategic Importance

The 3,4-dihydroisoquinolin-1(2H)-one (DHIQ) scaffold represents a privileged pharmacophore in modern drug discovery, serving as the core structural motif in poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs), 5-HT3 antagonists, and MDM2 inhibitors.

Traditional synthetic routes, such as the Bischler–Napieralski cyclization or Schmidt rearrangement, often suffer from poor atom economy, harsh acidic conditions, and limited functional group tolerance. This guide details next-generation catalytic systems that utilize C-H activation to construct the DHIQ core from simple benzamides and alkenes.

Key Advantages of these Protocols:

-

Atom Economy: Direct coupling of C(sp²)–H and C=C bonds.

-

Sustainability: Utilization of earth-abundant Cobalt catalysts and electrochemical regeneration.

-

Stereocontrol: Access to enantiomerically enriched scaffolds via chiral ligand design.

Critical Mechanistic Architectures

To successfully implement these protocols, one must understand the catalytic cycles driving the transformation. The dominant mechanism involves a Concerted Metalation-Deprotonation (CMD) pathway.

Cobalt(III)-Catalyzed C-H Activation Cycle

The following diagram illustrates the mechanism for the Co(III)-catalyzed annulation of benzamides with alkenes. Note the critical role of the directing group (DG) in stabilizing the high-valent metal center.

Figure 1: Catalytic cycle for Co(III)-catalyzed synthesis of DHIQs. The cycle hinges on the reversible C-H bond cleavage followed by the irreversible alkene insertion.

Experimental Protocols

Protocol A: Enantioselective Co(III)-Catalyzed Synthesis

Application: Synthesis of chiral DHIQs requiring high enantiomeric excess (ee). Basis: This protocol utilizes a chiral Salox ligand to control the stereochemistry during the alkene insertion step.[1]

Materials:

-

Substrate:

-(Pivaloyloxy)benzamide (1.0 equiv) -

Coupling Partner: Styrene or substituted alkene (1.2 equiv)

-

Catalyst: Co(OAc)

H -

Ligand: Chiral Salox Ligand (e.g., L1 , derived from L-tert-leucine) (12 mol%)

-

Solvent: 2,2,2-Trifluoroethanol (TFE) (0.1 M concentration)

-

Additives: NaOPiv (20 mol%) - Crucial for CMD assistance

Step-by-Step Methodology:

-

Ligand Complexation: In a glovebox or under Ar, charge a dried Schlenk tube with Co(OAc)

H -

Substrate Addition: Add the benzamide substrate, the alkene, and the NaOPiv additive to the reaction vessel.

-

Reaction: Seal the tube and stir at 40 °C for 16–24 hours. Note: TFE is essential as a solvent due to its hydrogen-bond donating ability, which stabilizes the leaving pivalate group.

-

Workup: Cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove cobalt salts.

-

Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Validation Check:

-

Yield Expectations: 70–90% isolated yield.

-

Stereochemistry: >90% ee is typical. Verify via Chiral HPLC (e.g., Chiralpak AD-H column).

Protocol B: Electrochemical Co-Catalyzed C-H Annulation

Application: Green chemistry, large-scale synthesis, oxidant-free conditions.

Basis: Replaces chemical oxidants (like Ag salts or MnO

Materials:

-

Cell Setup: Undivided cell with Carbon Cloth Anode and Platinum Cathode.

-

Catalyst: Co(acac)

(10 mol%) -

Electrolyte:

-Bu -

Solvent: TFE/MeCN (1:1 v/v)

-

Conditions: Constant current (CCE) at 4 mA/cm².

Step-by-Step Methodology:

-

Assembly: Assemble the electrochemical cell. Polish the Pt cathode and clean the Carbon Cloth anode prior to use.

-

Solution Prep: Dissolve benzamide (0.5 mmol), alkene (1.0 mmol), Co(acac)

, and electrolyte in 5 mL of the solvent mixture. -

Electrolysis: Electrolize at constant current (galvanostatic mode) at room temperature.

-

Monitoring: Monitor consumption of benzamide via TLC or LC-MS. The reaction typically requires 3–4 F/mol of charge passed.

-

Quench: Stop the current, transfer the solution to a round-bottom flask, and evaporate solvents.

-

Purification: Standard aqueous workup followed by column chromatography.

Validation Check:

-

Current Efficiency: If yield is low but starting material is consumed, check for over-oxidation products. Reduce current density if necessary.

Protocol C: Cp*Rh(III)-Catalyzed Regiodivergent Annulation

Application: Robust synthesis of complex DHIQs with high functional group tolerance. Basis: Rhodium(III) is generally more active and tolerant of moisture than Cobalt, making it the "workhorse" for difficult substrates.

Materials:

-

Catalyst: [Cp*RhCl

] -

Oxidant: Cu(OAc)

(2.0 equiv) or Internal oxidant (N-O bond) -

Solvent: MeOH or DCE

-

Temperature: 60–80 °C

Protocol Note: When using internal oxidants (e.g.,

Comparative Data Analysis

Select the appropriate catalytic system based on your project requirements.

| Feature | Co(III) / Salox (Protocol A) | Electrochemical Co (Protocol B) | Cp*Rh(III) (Protocol C) |

| Primary Utility | Enantioselective Synthesis | Green / Scalable Synthesis | Difficult Substrates |

| Cost Efficiency | High (Earth abundant metal) | Very High (No stoichiometric oxidant) | Low (Precious metal) |

| Atom Economy | High (Internal oxidant) | Very High (H | Moderate (if ext. oxidant used) |

| Stereocontrol | >90% ee (with ligand) | Racemic | Racemic (typically) |

| Key Limitation | Sensitive to steric bulk | Requires E-chem hardware | High catalyst cost |

Decision Matrix for Protocol Selection

Use the following logic flow to determine the optimal synthetic route for your target DHIQ.

Figure 2: Strategic decision matrix for selecting the catalytic system.

References

-

Cobalt-Catalyzed Enantioselective C–H Annulation with Alkenes. ACS Catalysis, 2023. [Link] Key Reference for Protocol A (Asymmetric Synthesis).

-

Strategies for construction of the dihydroisoquinolinones via C−H activation. ResearchGate / Review, 2023. [Link] Comprehensive review of mechanistic pathways.

-

Cp*Co(III)-catalyzed annulation of azines by C–H/N–N bond activation. Organic & Biomolecular Chemistry, 2019.[2] [Link] Reference for high atom economy strategies.

-

Ligand-Controlled Regio-divergent Pathways of Rhodium(III)-Catalyzed Dihydroisoquinolone Synthesis. Chemistry - A European Journal, 2014 (Corrigendum 2025).[3] [Link] Critical insight into regioselectivity (Isoquinolone vs Isoindolone).[3]

-

Enantioselective Hydrogenation of Isoquinolines. Angewandte Chemie Int. Ed. (Zhou Group).[4] [Link] Alternative route via hydrogenation.

Sources

Application Notes & Protocols: Strategic Methylation of the Isoquinolinone Core at Position 6

Abstract: The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules and natural products.[1][2] The strategic introduction of a methyl group, particularly at the C-6 position of the carbocyclic ring, can profoundly influence a molecule's pharmacological profile—a phenomenon often dubbed the "magic methyl" effect.[3][4] This effect can enhance metabolic stability, improve binding affinity, and alter solubility. However, achieving regioselective methylation at the C-6 position presents a significant synthetic challenge due to the presence of multiple reactive C-H bonds. This guide provides an in-depth analysis of modern, field-proven reagents and protocols for the selective methylation of isoquinolinones at the 6-position, focusing on transition-metal-catalyzed C-H activation and photoredox-mediated radical approaches.

The Challenge of Regioselectivity in Isoquinolinone Methylation

The isoquinolinone ring system possesses several C-H bonds on its carbocyclic ring (positions 5, 6, 7, and 8). Without a guiding influence, most methylation reagents would produce a mixture of isomers, leading to low yields of the desired C-6 product and creating difficult purification challenges. Achieving high regioselectivity requires strategies that can differentiate between these positions. The two primary strategies discussed herein leverage distinct chemical principles:

-

Directed C-H Activation: This approach utilizes a directing group (DG) covalently attached to the isoquinolinone, typically at the N-2 position. This DG coordinates to a transition metal catalyst, delivering it to a specific C-H bond (in this case, C-8 or potentially C-6 depending on the DG's geometry and reach) for selective functionalization.[5]

-

Radical Methylation (Minisci-type Reaction): This method relies on the inherent electronic properties of the heterocyclic ring. An electrophilic methyl radical is generated, which preferentially attacks electron-rich positions. While the pyridone ring of the isoquinolinone is electron-deficient, the reactivity patterns for radical addition to the benzo portion are less predictable and often require specific catalytic conditions to favor one position over another.[6]

Strategy 1: Transition-Metal-Catalyzed Directed C-H Methylation

Transition-metal catalysis, particularly with palladium (Pd) and rhodium (Rh), offers a powerful and predictable method for site-selective C-H functionalization. The key to success is the choice of an appropriate directing group that positions the metal catalyst in proximity to the target C-H bond.

Causality and Experimental Choices

The choice of catalyst, directing group, methyl source, and oxidant are deeply intertwined.

-

Directing Group (DG): A bidentate directing group, such as a 2-pyridinyl or related nitrogen-containing heterocycle, is often employed. It forms a stable, five- or six-membered metallacycle with the catalyst, which is the cornerstone of achieving regioselectivity. For targeting the C-6 position, the geometry and rigidity of the linker between the isoquinolinone nitrogen and the DG are critical. While many examples focus on ortho-C-H functionalization (C-8), specific DGs can favor more remote positions.[5]

-

Catalyst: Palladium(II) catalysts are widely used due to their reliability in C-H activation cycles. Rhodium(III) complexes are also highly effective and can offer complementary reactivity.[5][7]

-

Methyl Source: Methylboronic acid (MeB(OH)₂) and potassium methyltrifluoroborate (MeBF₃K) are common methylating agents in these reactions. They are bench-stable solids that transmetalate effectively with the activated catalyst complex.[5]

-

Oxidant: An oxidant (e.g., silver carbonate (Ag₂CO₃) or benzoquinone) is often required to facilitate the final reductive elimination step and regenerate the active catalyst, thereby closing the catalytic cycle.[5][8]

Workflow for Directed C-6 Methylation

Caption: Workflow for directed C-H methylation.

Protocol 1: Pd-Catalyzed C-6 Methylation (Representative)

This protocol is adapted from principles established for directed C-H methylation of related aromatic systems and should be optimized for specific isoquinolinone substrates.[5]

-

Preparation: To an oven-dried Schlenk tube, add the N-directed isoquinolinone substrate (1.0 equiv.), potassium methyltrifluoroborate (MeBF₃K, 3.0 equiv.), and silver(I) carbonate (Ag₂CO₃, 2.0 equiv.).

-

Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.1 equiv.).

-

Solvent: Add anhydrous solvent (e.g., toluene or 1,4-dioxane, 0.1 M concentration).

-

Reaction: Seal the tube, evacuate, and backfill with an inert atmosphere (Nitrogen or Argon). Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the 6-methylisoquinolinone product.

Strategy 2: Photoredox-Catalyzed Radical Methylation

Visible-light photoredox catalysis has emerged as a powerful platform for generating radicals under exceptionally mild conditions, avoiding the need for high temperatures and strong oxidants.[9][10] This strategy is particularly useful for late-stage functionalization of complex molecules due to its high functional group tolerance.[11]

Causality and Experimental Choices

-

Photocatalyst: An iridium(III) or ruthenium(II) complex (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ or Ru(bpy)₃Cl₂) is typically used. Upon irradiation with visible light (e.g., blue LEDs), the catalyst reaches an excited state, enabling it to participate in single-electron transfer (SET) processes.[9][10]

-

Methyl Radical Source: A variety of precursors can be used to generate the methyl radical.

-

Dimethyl Sulfoxide (DMSO): A common, inexpensive solvent that can serve as a methyl radical source, often activated by a persulfate oxidant.[6]

-

Trimethyl Orthoformate: A stable liquid that can be a clean source of methyl radicals in Ni/photoredox dual catalytic systems.[11]

-

Peroxides: Dicumyl peroxide or di-tert-butyl peroxide can generate methyl radicals upon activation.[5]

-

-

Mechanism: The excited photocatalyst typically oxidizes or reduces a radical precursor to generate a methyl radical. This highly reactive, electrophilic radical then adds to the isoquinolinone ring. The resulting radical intermediate is then oxidized to the final product, regenerating the ground-state photocatalyst to complete the cycle.

Catalytic Cycle for Photoredox Methylation

Caption: Simplified photoredox catalytic cycle.

Protocol 2: Photoredox-Mediated C-H Methylation (Representative)

This protocol is a generalized procedure based on modern photoredox methodologies and should be optimized for the specific substrate and chosen methyl source.[9][11]

-

Preparation: In a vial suitable for photochemical reactions, combine the isoquinolinone substrate (1.0 equiv.), the methyl radical precursor (e.g., dicumyl peroxide, 2.0-3.0 equiv.), and the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%).

-

Solvent: Add a degassed solvent (e.g., acetonitrile or dimethylformamide, 0.1 M).

-

Degassing: Seal the vial and thoroughly degas the solution by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

-

Reaction: Place the vial in a photochemical reactor equipped with a fan for cooling (to maintain room temperature) and irradiate with blue LEDs (λ ≈ 450 nm) with vigorous stirring.

-

Monitoring: Monitor the reaction for 12-48 hours by TLC or LC-MS until the starting material is consumed.

-

Work-up: Once complete, remove the vial from the reactor and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting residue directly by flash column chromatography on silica gel to isolate the 6-methylisoquinolinone product.

Method Comparison and Data Summary

| Feature | Strategy 1: Directed C-H Activation | Strategy 2: Photoredox Radical Methylation |

| Principle | C-H activation via a directing group | Minisci-type addition of a photogenerated radical |

| Regioselectivity | High; determined by the directing group | Moderate to good; influenced by electronics |

| Key Reagents | Pd or Rh catalyst, Directing Group, Oxidant | Photocatalyst, Methyl Radical Precursor |

| Methyl Source | MeBF₃K, MeB(OH)₂, MeI[5] | Peroxides, DMSO, Trimethyl Orthoformate[5][11][12] |

| Conditions | High temperature (80-140 °C) | Room temperature, visible light |

| Functional Groups | Tolerates many, but sensitive to some oxidants | Excellent tolerance; very mild conditions[10] |

| Key Advantages | Predictable and high regioselectivity | Extremely mild conditions, late-stage suitability |

| Key Limitations | Requires synthesis/cleavage of DG, harsh conditions | Selectivity can be an issue, potential for side reactions |

Conclusion

The selective methylation of isoquinolinones at the C-6 position is a crucial transformation for drug discovery and development. Both transition-metal-catalyzed C-H activation and photoredox-mediated radical reactions provide powerful, albeit mechanistically distinct, solutions to this challenge. Directed C-H activation offers a robust and highly predictable route where regioselectivity is pre-programmed by a directing group, though it often requires higher temperatures and additional synthetic steps. In contrast, photoredox catalysis provides an exceptionally mild and versatile alternative that is ideal for late-stage functionalization of complex molecules, with selectivity governed by the intrinsic electronic properties of the substrate and the reaction conditions. The choice of method will ultimately depend on the specific isoquinolinone substrate, its existing functional groups, and the overall synthetic strategy.

References

-

ResearchGate. Photo-induced Ir(III)–catalyzed methylation of heterocycles using t-BPA. Available at: [Link]

-

ResearchGate. Photo-induced Ce catalyzed C−H methylation of isoquinoline using CH4. Available at: [Link]

-

ResearchGate. Photoredox-Catalyzed C-H Methylation of N-Heteroarenes Enabled by N,N-Dimethylethanolamine. Available at: [Link]

-

National Center for Biotechnology Information. Nickel/Photoredox-Catalyzed Methylation of (Hetero)aryl Chlorides Using Trimethyl Orthoformate as a Methyl Radical Source. Available at: [Link]

-

ACS Publications. Photoredox-Catalyzed Hydroxymethylation of Heteroaromatic Bases | The Journal of Organic Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. Available at: [Link]

-

RSC Publishing. A photo-Fenton-like (trideutero)methylation reaction of N/O heterocycles with DMSO(-d6) induced by EDA complex photocatalysis. Available at: [Link]

-

National Center for Biotechnology Information. Transition‐Metal‐Free Reductive Hydroxymethylation of Isoquinolines. Available at: [Link]

-

ResearchGate. Synthesis of isoquinolines by transition‐metal‐catalyzed C−H activation. Available at: [Link]

-

RSC Publishing. Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines. Available at: [Link]

-

MDPI. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Available at: [Link]

-

ResearchGate. Catalytic Advances and Emerging Strategies for Isoquinolin‐1(2H)‐One Synthesis: Reaction Scope and Mechanistic Perspectives. Available at: [Link]

-

Princeton University. Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines. Available at: [Link]

-

PubMed. Metalation vs Nucleophilic Addition in the Reactions of N-Phenethylimides with Organolithium Reagents. Ready Access to Isoquinoline Derivatives via N-Acyliminium Ions and Parham-Type Cyclizations. Available at: [Link]

-

National Center for Biotechnology Information. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Available at: [Link]

-

RSC Publishing. Synthesis of isoquinolin-1,4-diones via photocatalytic C(sp 2 )–C(sp 3 )-scission/oxidation of 4-(hydroxy(aryl)methyl). Available at: [Link]

-

RSC Publishing. Iodine-catalyzed sulfuration of isoquinolin-1(2H)-ones applying ethyl sulfinates. Available at: [Link]

-

MDPI. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Available at: [Link]

-

PubMed. Selective Synthesis of Isoquinolines by Rhodium(III)-Catalyzed C-H/N-H Functionalization with α-Substituted Ketones. Available at: [Link]

-

PubMed. N-methylation of dopamine-derived 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, (R)-salsolinol, in rat brains: in vivo microdialysis study. Available at: [Link]

-

PubMed. Regiodivergent Synthesis of Methylene and Methyl Ring-Fused Isoquinolinones: Base-Promoted Isomerization of N-Allyl Amides. Available at: [Link]

-

RSC Publishing. Installing the “magic methyl” – C–H methylation in synthesis. Available at: [Link]

-

ResearchGate. Isoquinoline‐1(2H)‐one core containing drugs. Available at: [Link]

-

RSC Publishing. Installing the “magic methyl” – C–H methylation in synthesis. Available at: [Link]

-

ResearchGate. Synthesis of isoquinolin‐1(2H)‐ones by Li et al. Available at: [Link]

-

UC Berkeley. Catalytic undirected methylation of unactivated C(sp3)−H bonds suitable for complex molecules. Available at: [Link]

-

PubChem. 6-Methylisoquinolin-1(2H)-one. Available at: [Link]

-

National Center for Biotechnology Information. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Available at: [Link]

-

ACS Publications. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines | Chemical Reviews. Available at: [Link]

-

ResearchGate. Synthesis of 1(2H)-Isoquinolones. (Review). Available at: [Link]

-

National Center for Biotechnology Information. Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. Available at: [Link]

-

ACS Publications. Development of a Process to a 4-Arylated 2-Methylisoquinolin-1(2H)-one for the Treatment of Solid Tumors: Lessons in Ortho-Bromination, Selective Solubility, Pd Deactivation, and Form Control. Available at: [Link]

-

ResearchGate. Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. escholarship.org [escholarship.org]

- 5. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Selective Synthesis of Isoquinolines by Rhodium(III)-Catalyzed C-H/N-H Functionalization with α-Substituted Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Nickel/Photoredox-Catalyzed Methylation of (Hetero)aryl Chlorides Using Trimethyl Orthoformate as a Methyl Radical Source - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A photo-Fenton-like (trideutero)methylation reaction of N/O heterocycles with DMSO(-d6) induced by EDA complex photocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methoxy-6-Methyl-1,2-Dihydroisoquinolin-1-one

Status: Operational Ticket Type: Process Optimization & Troubleshooting Subject: Yield Improvement & Regiocontrol in Isoquinolinone Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Yield Gap" Analysis

The synthesis of 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one (often referred to as an isocarbostyril derivative) presents a classic challenge in heterocyclic chemistry: balancing regioselectivity against purification losses .

While metal-catalyzed annulations (Route B) offer mild conditions, they often fail on scale due to catalyst poisoning by the electron-rich methoxy/methyl core. Consequently, the Schmidt Rearrangement of 6-methoxy-5-methyl-1-indanone (Route A) remains the industrial workhorse. However, this route is prone to two critical failure modes:

-

Regio-misalignment: Formation of the quinolinone (carbostyril) isomer instead of the isoquinolinone.

-

Azide Decomposition: Runaway exotherms leading to tarring and safety shutdowns.

This guide provides a self-validating protocol to navigate these bottlenecks.

Module 1: Strategic Route Selection

Before troubleshooting, confirm your synthetic strategy matches your scale and purity requirements.

| Feature | Route A: Schmidt Rearrangement | Route B: Pd-Catalyzed Annulation |

| Primary Precursor | 6-methoxy-5-methyl-1-indanone | 2-halo-4-methoxy-5-methylbenzamide |

| Key Reagent | Sodium Azide ( | Palladium(II) / Alkyne |

| Scalability | High (kg scale possible) | Low to Medium (mg to g) |

| Primary Yield Killer | Regioselectivity (Migration ratios) | Catalyst deactivation / Cost |

| Preferred For | Bulk synthesis, Process Development | Library generation, MedChem |

Module 2: The Schmidt Rearrangement (Primary Protocol)

The Mechanism & The Problem

The conversion of an indanone to an isoquinolinone relies on the migration of the carbon bond anti to the diazonium leaving group.

-

Desired Path (Aryl Migration): The phenyl ring migrates to the nitrogen, expanding the 5-membered ring to a 6-membered lactam with the nitrogen adjacent to the aromatic ring (Isoquinolinone).

-

Undesired Path (Alkyl Migration): The methylene group migrates, placing the nitrogen adjacent to the carbonyl (Quinolinone).

Critical Insight: Electron-donating groups (EDGs) like Methoxy (-OMe) generally stabilize the migrating carbocation, favoring Aryl Migration . However, the steric bulk of the ortho-methyl group can destabilize the transition state, reducing yield.

Visualizing the Pathway

Caption: Mechanistic bifurcation in the Schmidt reaction. Maximizing Aryl Migration is the key to high yield.

Optimized Protocol (Self-Validating)

Reagents:

-

Substrate: 6-methoxy-5-methyl-1-indanone (1.0 equiv)

-

Reagent: Sodium Azide (

) (1.5 equiv) -

Solvent/Acid: Methanesulfonic Acid (MSA) or Triflic Acid (TfOH)

-

Why? Avoid

. Sulfuric acid causes sulfonation of the electron-rich aromatic ring, creating water-soluble byproducts that vanish during extraction.

-

Step-by-Step Procedure:

-

Pre-Cooling (Critical): Charge MSA into the reactor and cool to 0°C . The exotherm of azide addition is the #1 cause of yield loss.

-

Azide Addition: Add

portion-wise over 30 minutes. Ensure internal temp-

Checkpoint: Solution should be clear to slightly yellow. Darkening indicates decomposition.

-

-

Substrate Introduction: Dissolve the indanone in a minimal amount of DCM (dichloromethane) or add as a solid portion-wise.

-

Technical Note: Adding the ketone to the acid/azide mixture (inverse addition) ensures an excess of

is always present, favoring the kinetic product (Isoquinolinone).

-

-

Controlled Warming: Allow the reaction to warm to 20–25°C strictly over 2 hours. Do not heat rapidly.

-

Quench: Pour reaction mixture onto crushed ice/ammonia water.

-

pH Control: Adjust pH to 8–9. The product is a lactam; it is stable in base, but acidic quenching can trap it as a salt if not careful.

-

Module 3: Troubleshooting Guide (FAQ)

Q1: My yield is low (<40%), and the crude NMR is messy.

Diagnosis: You likely used Sulfuric Acid (

Q2: I am isolating the wrong isomer (Quinolinone).

Diagnosis: Thermodynamic control failure. The Fix:

-

Solvent Switch: Use TFA (Trifluoroacetic acid) as the solvent. The lower dielectric constant compared to sulfuric acid often enhances the electronic directing effect of the methoxy group, favoring the migration of the phenyl ring (Aryl migration).

-

Lewis Acid Catalysis: Instead of Brønsted acids, use

with

Q3: The reaction stalls with 20% starting material remaining.

Diagnosis: Azide depletion.

Module 4: Diagnostic Flowchart

Use this decision tree to diagnose specific yield failures in your current batch.

Caption: Step-by-step diagnostic logic for isolating the root cause of yield loss.

References

-

Regioselective Synthesis of Indanones: van Leeuwen, T. et al. (2014). "The Effect of PPA Concentration on the Regioselectivity of the Synthesis of Indanones." Synlett, 25(12), 1717–1720. Link

- Relevance: Critical for ensuring the starting material (6-methoxy-5-methyl-1-indanone)

-

Schmidt Reaction Mechanism & Selectivity: Pearson, W. H. et al. (2006). "Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis." CHIMIA, 60(5), 282.[1] Link

- Relevance: Explains the electronic factors (migratory aptitude) governing the aryl vs.

-

TfOH Mediated Synthesis: Rokade, B. V. & Prabhu, J. R. (2012).[2] "Chemoselective Schmidt Reaction Mediated by Triflic Acid." The Journal of Organic Chemistry, 77(12), 5364-5370. Link

- Relevance: Validates the use of Triflic Acid/MSA over Sulfuric acid to improve yield in electron-rich systems.

-

Isoquinolinone Scaffolds: Wang, X. et al. (2018). "Tf2O-Promoted Intramolecular Schmidt Reaction of ω-Azido Carboxylic Acids." The Journal of Organic Chemistry, 83(10), 5816-5824. Link

- Relevance: Provides modern protocols for handling azide chemistry safely and efficiently.

Sources

Technical Support Center: Isoquinolinone Methylation Optimization

Subject: Minimizing Side Reactions & Controlling Regioselectivity in Isoquinolin-1(2H)-one Alkylation Ticket ID: ISOQ-METH-001 Support Level: Tier 3 (Senior Application Scientist)

The Core Challenge: The Lactam-Lactim Dichotomy

The methylation of isoquinolin-1(2H)-one is deceptive. While it appears to be a simple nucleophilic substitution, the substrate is an ambident nucleophile . The molecule exists in a tautomeric equilibrium between the lactam (NH-form) and the lactim (OH-form).

-

The Goal: N-methylation (Thermodynamic product) – Essential for maintaining the pharmacophore in most drug candidates.

-

The Failure Mode: O-methylation (Kinetic product) – Creates an alkoxypyridine-like impurity that is often difficult to separate.

Mechanistic Pathway Analysis

The regioselectivity is governed by the Hard-Soft Acid-Base (HSAB) principle.[1]

-

Nitrogen center: Softer nucleophile. Reacts best with soft electrophiles (e.g., MeI) under thermodynamic control.

-

Oxygen center: Harder nucleophile. Reacts with hard electrophiles (e.g., oxonium salts) or under specific chelation control (e.g., Ag⁺ salts).

Reagent Selection Matrix

Choose your reagent based on your tolerance for toxicity versus your need for selectivity.

| Reagent | Selectivity (N:O) | Toxicity/Hazard | Mechanism Note |

| Methyl Iodide (MeI) | High (>95:5) | High (Neurotoxin) | "Soft" electrophile favors N-alkylation. Standard choice. |

| Dimethyl Sulfate (DMS) | Moderate | Extreme (Carcinogen) | "Harder" than MeI; increases O-methylation risk. Avoid if possible. |

| Dimethyl Carbonate (DMC) | High (Tunable) | Low (Green) | Requires high temp (>120°C) or DBU. High temp favors thermodynamic N-product. |

| Mitsunobu (MeOH/DIAD) | Inverted (Favors O) | Moderate (Explosion risk) | WARNING: Unlike phthalimides, isoquinolinones often yield O-alkyl products via Mitsunobu [1]. |

Optimized Protocols

Protocol A: The "Gold Standard" (High Selectivity)

Best for: Small to mid-scale synthesis where yield is paramount.

-

Dissolution: Dissolve isoquinolinone (1.0 eq) in DMF (anhydrous). DMF promotes the dissociation of the N-metal ion pair, leaving the "naked" anion free to react at the softer Nitrogen center.

-

Deprotonation: Add Cs₂CO₃ (1.5 eq).

-

Why Cesium? The "Cesium Effect" increases the solubility of the base in organic media and creates a "loose" ion pair, further favoring N-alkylation over O-alkylation compared to K₂CO₃ or NaH.

-

-

Addition: Cool to 0°C. Add MeI (1.2 eq) dropwise.

-

Reaction: Allow to warm to RT. Stir for 2–4 hours.

-

Workup: Dilute with water (dissolves inorganic salts) and extract with EtOAc.

Protocol B: The "Green" Route (DMC)

Best for: Process chemistry and avoiding alkyl halides.[1]

-

Mix: Combine isoquinolinone (1.0 eq), Dimethyl Carbonate (DMC) (10-20 eq - acts as solvent/reagent), and DBU (1.0 eq) or K₂CO₃ (catalytic amounts can work at high temp).

-

Heat: Reflux at 90–130°C .

-

Monitor: Reaction is slower than MeI; may require 12–24 hours.

Troubleshooting Guide (FAQ)

Q1: I am seeing ~15% O-methylated byproduct. How do I remove it?

A: You likely do not need column chromatography if the ratio is favorable.

-

Chemical Wash: The N-methyl product is a neutral lactam. The O-methyl product is basic (isoquinoline derivative).

-

Action: Wash your organic layer with 1M HCl . The O-methyl impurity will protonate and move into the aqueous layer. The N-methyl lactam will remain in the organic layer.

-

Verification: Check the aqueous wash by TLC (after neutralizing a small aliquot) to confirm the impurity was removed.

Q2: My reaction stalled at 60% conversion. Should I add more base?

A: Check your solvent first.

-

Diagnosis: If using K₂CO₃ in Acetone or MeCN, the solubility of the deprotonated species might be too low, coating the base surface.

-

Fix: Switch to DMF or NMP . If you must use MeCN, add a phase transfer catalyst (e.g., TBAB or 18-crown-6 ) to solubilize the carbonate anion.

Q3: Can I use the Mitsunobu reaction to get the N-methyl product?

A: Proceed with extreme caution. While Mitsunobu is famous for N-alkylating imides (like phthalimide), literature suggests that for isoquinolin-1-ones, Mitsunobu conditions (PPh₃/DIAD/MeOH) frequently favor O-alkylation [1].

-

Use Case: Use this pathway only if you specifically need to synthesize the O-methyl impurity standard for HPLC validation.

Q4: I see a "M+15" peak in MS. What is it?

A: This is likely C-methylation (rare) or Over-methylation .

-

Cause: If you use a very strong base (e.g., NaH) and excess MeI, you might methylate the C4 position (if electron-rich) or quaternize the nitrogen (if the lactam character is weak).

-

Solution: Stick to weak bases (Carbonates) and limit MeI to 1.1–1.2 equivalents.

References

-

Deady, L. W., & Stanborough, M. S. (2001). N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems.[2] Journal of the Chemical Society, Perkin Transactions 1, (19), 2346–2358. Link

-

Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link

-

Pearson, R. G. (1963). Hard and Soft Acids and Bases.[1] Journal of the American Chemical Society, 85(22), 3533–3539. Link

Sources

Technical Support Center: Stability of 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one

Executive Summary: The Stability Matrix

7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one (often referred to as a substituted isocarbostyril) exhibits a bimodal stability profile under acidic conditions.

The molecule contains two distinct reactive centers with opposing acid sensitivities:

-

The Lactam Core (High Stability): The 1,2-dihydroisoquinolin-1-one scaffold is an aromatic lactam. It is exceptionally robust against hydrolytic ring-opening, even in refluxing mineral acids (HCl, H₂SO₄).

-

The 7-Methoxy Ether (Conditional Instability): This is the "Achilles' heel." As an aryl methyl ether, it is susceptible to cleavage (demethylation) by strong Lewis acids (BBr₃) or strong nucleophilic protic acids (HBr, HI) at elevated temperatures.

Quick Reference Stability Table

| Acid Type | Condition | Stability | Outcome |

| Dilute HCl / H₂SO₄ | RT to 60°C | Stable | Protonation (solubility change); No degradation. |

| Conc. HCl | Reflux | High | Lactam remains intact; Ether likely stable. |

| HBr (48% aq) | > 80°C | Unstable | Critical Risk: Cleavage of 7-OMe to 7-OH (Phenol). |

| Trifluoroacetic Acid (TFA) | RT | Stable | Good solvent for NMR/LCMS; no degradation. |

| Lewis Acids (BBr₃, AlCl₃) | > -78°C | Unstable | Rapid demethylation to 7-hydroxy analog. |

Technical Deep Dive: Mechanisms of Action

To troubleshoot effectively, you must understand why the molecule behaves this way.

A. The Lactam Resilience

The "1,2-dihydro" nomenclature implies the lactam tautomer of 1-hydroxyisoquinoline. Unlike simple amides, this lactam is part of a fused aromatic system. The resonance stabilization energy of the isoquinoline ring renders the carbonyl carbon significantly less electrophilic. Consequently, acid-catalyzed hydrolysis (ring opening to the amino acid) requires extreme forcing conditions (e.g., 6N HCl at 150°C in a sealed tube) that are rarely encountered in standard workups.

B. The 7-Methoxy Vulnerability (Ether Cleavage)

The 7-position in the isoquinoline ring is electronically coupled to the nitrogen. In acidic media, the protonated ether oxygen becomes a good leaving group. However, cleavage requires a strong nucleophile (like Br⁻ or I⁻) to attack the methyl group via an Sₙ2 mechanism.

-

HCl: Chloride (Cl⁻) is a poor nucleophile in water; cleavage is slow/negligible.

-

HBr/HI: Bromide and Iodide are excellent nucleophiles. Heating in HBr will strip the methyl group, yielding the 7-hydroxy-6-methyl-1,2-dihydroisoquinolin-1-one .

Visualizing the Pathways (Graphviz)

The following diagram maps the decision logic for acid selection and the resulting chemical pathways.

Figure 1: Stability decision tree. Green paths indicate safe operations; Red paths indicate degradation risks.

Troubleshooting Guide & FAQs

Issue 1: "I see a new peak at M-14 in LCMS after acidic workup."

Diagnosis: Demethylation (Loss of CH₃).[1] Cause: You likely used HBr, HI, or heated the compound strongly in the presence of a Lewis acid. Alternatively, if you used HCl, you may have evaporated it to dryness at very high temperatures, concentrating trace impurities. Solution:

-

Switch to H₂SO₄ or HCl for pH adjustment.

-

Keep workup temperatures below 50°C.

-

Verification: The new peak corresponds to the phenol (7-OH). Treat a small aliquot with diazomethane or MeI/K₂CO₃; if the peak reverts to the parent mass, it was demethylation.

Issue 2: "The compound precipitated when I added acid."

Diagnosis: Solubility limit of the protonated species. Cause: While the lactam oxygen can be protonated, the resulting cation might form an insoluble salt depending on the counter-ion (e.g., hydrochloride salts of isoquinolinones can be less soluble in water than expected). Solution:

-

Do not mistake precipitation for decomposition.

-

Add a co-solvent (Methanol or Acetonitrile) to the acidic aqueous layer to maintain solubility.

-

Check purity by HPLC; if the solid is the parent compound, it is simply a solubility issue.

Issue 3: "Can I use this molecule in a reaction requiring AlCl₃ or BBr₃?"

Diagnosis: Incompatibility. Answer: No. These reagents will quantitatively cleave the 7-methoxy group. Workaround: If you must perform a Friedel-Crafts reaction, protect the lactam nitrogen (if free) and understand that the methoxy group will likely be sacrificed or require re-methylation later.

Validated Experimental Protocols

Protocol A: Safe Acidic Quench/Workup

Use this for standard isolation.

-

Preparation: Cool the reaction mixture to 0°C.

-

Acid Choice: Prepare 1N HCl or 10% citric acid. Avoid HBr.

-

Addition: Add acid dropwise. Monitor internal temperature (keep < 25°C).

-

Extraction: The compound may partition into the organic phase (DCM/EtOAc) even at low pH due to the weak basicity of the amide.

-

Drying: Wash organic layer with brine, dry over Na₂SO₄.

-

Concentration: Rotary evaporate at < 45°C.

Protocol B: Stress Test (Stability Validation)

Perform this if you need to prove stability for a regulatory filing.

-

Dissolve 10 mg of analyte in 1 mL of solvent (MeOH/H₂O 1:1).

-

Add 100 µL of 1N HCl .

-

Incubate at 60°C for 24 hours.

-

Analyze via HPLC-UV (254 nm).

-

Pass Criteria: Area% of parent peak > 99.0% relative to T=0.

-

Fail Criteria: Appearance of peak at RRT ~0.8 (Phenol derivative).

-

References

-

Teitel, S., & Brossi, A. (1968). Syntheses in the Isoquinoline Series. Selective Demethylation of 6,7- and 7,8-Dimethoxy-2,3-dihydro-4(1H)-isoquinolones. Journal of Heterocyclic Chemistry. (Establishes the vulnerability of the 7-OMe group to HBr cleavage).

-

Sarlah, D., et al. (2024). Isocarbostyril alkaloids and functionalization thereof.[2] U.S. Patent No.[2] 12,084,456.[2] (Demonstrates the stability of the isocarbostyril lactam core under various synthetic conditions).

-

PubChem Compound Summary. 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride.[3] (Provides physical property data and salt stability context).

-

Weiss, U., & Ziffer, H. (1963). Demethylation of Aryl Methyl Ethers. Journal of Organic Chemistry. (General mechanism for acid-catalyzed ether cleavage).

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometric Profiling of Isoquinolin-1-one Derivatives

Executive Summary

Isoquinolin-1-one (isocarbostyril) serves as a critical pharmacophore in poly (ADP-ribose) polymerase (PARP) inhibitors and various alkaloids. In drug development, distinguishing this scaffold from its structural isomer, quinolin-2-one (carbostyril), is a frequent analytical challenge.

This guide provides a definitive analysis of the mass spectrometry (MS) fragmentation patterns characterizing isoquinolin-1-one derivatives. Unlike standard spectral libraries that list peaks, this document focuses on the mechanistic causality of fragmentation—specifically the energetics of lactam ring cleavage—to enable researchers to structurally validate derivatives with high confidence.

Mechanistic Profiling: The "CO-First" Pathway

The fragmentation of isoquinolin-1-ones is governed by the stability of the lactam functionality. Regardless of the ionization method (ESI or EI), the primary dissociation pathway is the expulsion of carbon monoxide (CO).

The Fragmentation Cascade

-

Precursor Selection: In ESI(+), the protonated molecule

is the parent ion. -

Lactam Cleavage (Primary Event): The amide bond breaks, leading to the neutral loss of CO (28 Da). This is the diagnostic "fingerprint" of the scaffold.

-

Ring Contraction (Secondary Event): The resulting intermediate (typically an indolyl-like or phenyl cation species) stabilizes via the loss of hydrogen cyanide (HCN, 27 Da) or substituted nitriles.

Visualization of Fragmentation Dynamics

The following diagram illustrates the stepwise degradation of the core scaffold.

Figure 1: Canonical fragmentation pathway of 2H-isoquinolin-1-one in positive ESI mode.

Comparative Analysis

Differentiation of isoquinolin-1-one from its isomers and determining the optimal ionization technique are critical for assay development.

Isoquinolin-1-one vs. Quinolin-2-one (Isomer Differentiation)

Both isomers share the formula

| Feature | Isoquinolin-1-one (Isocarbostyril) | Quinolin-2-one (Carbostyril) | Diagnostic Insight |

| Structure | N at pos 2; C=O at pos 1 | N at pos 1; C=O at pos 2 | N-position dictates ring electron density. |

| Primary Loss | CO (-28 Da) | CO (-28 Da) | Indistinguishable by mass alone. |

| RDA Mechanism | Less common in fully aromatic systems. | More prone to Retro-Diels-Alder (RDA) if partially saturated. | RDA is a marker for tetrahydro-derivatives. |

| Fragment Intensity | Action: Ramp Collision Energy (CE) from 10-40 eV. Isoquinolin-1-ones fragment "easier" due to 1-position carbonyl lability. | ||

| Chromatography | Elutes earlier on C18 (typically). | Elutes later on C18 (typically). | Mandatory: Use RT standards. MS alone is risky for de novo ID. |

Performance Comparison: ESI vs. EI